Cas no 2007479-04-9 (tert-butyl N-(7-oxo-7-phenylheptyl)carbamate)

tert-butyl N-(7-oxo-7-phenylheptyl)carbamate 化学的及び物理的性質
名前と識別子
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- 2007479-04-9
- tert-butyl N-(7-oxo-7-phenylheptyl)carbamate
- EN300-28291375
-
- インチ: 1S/C18H27NO3/c1-18(2,3)22-17(21)19-14-10-5-4-9-13-16(20)15-11-7-6-8-12-15/h6-8,11-12H,4-5,9-10,13-14H2,1-3H3,(H,19,21)
- InChIKey: LWVIBJUFAOIUKQ-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCCCCCC(C1C=CC=CC=1)=O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 305.19909372g/mol
- どういたいしつりょう: 305.19909372g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 10
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 55.4Ų
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28291375-5.0g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
Enamine | EN300-28291375-0.1g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
Enamine | EN300-28291375-5g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 5g |
$2235.0 | 2023-09-08 | ||
Enamine | EN300-28291375-0.25g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
Enamine | EN300-28291375-1.0g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
Enamine | EN300-28291375-2.5g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-28291375-1g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 1g |
$770.0 | 2023-09-08 | ||
Enamine | EN300-28291375-0.05g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
Enamine | EN300-28291375-10.0g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
Enamine | EN300-28291375-0.5g |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate |
2007479-04-9 | 95.0% | 0.5g |
$739.0 | 2025-03-19 |
tert-butyl N-(7-oxo-7-phenylheptyl)carbamate 関連文献
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
tert-butyl N-(7-oxo-7-phenylheptyl)carbamateに関する追加情報
Recent Advances in the Study of tert-Butyl N-(7-oxo-7-phenylheptyl)carbamate (CAS: 2007479-04-9) in Chemical Biology and Pharmaceutical Research
In recent years, the compound tert-butyl N-(7-oxo-7-phenylheptyl)carbamate (CAS: 2007479-04-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate-protected amine and ketone functionalities, has shown promise in various applications, including drug discovery, medicinal chemistry, and chemical biology. The following sections provide an overview of the latest research findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.
The synthesis of tert-butyl N-(7-oxo-7-phenylheptyl)carbamate has been optimized in recent studies, with a focus on improving yield and purity. Researchers have employed multi-step organic synthesis routes, often starting from commercially available precursors. Key steps include the formation of the heptyl backbone, introduction of the phenyl ketone moiety, and protection of the amine group with a tert-butyl carbamate (Boc) group. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have significantly enhanced the efficiency of these synthetic pathways.
From a biological perspective, tert-butyl N-(7-oxo-7-phenylheptyl)carbamate has demonstrated intriguing pharmacological properties. Preliminary studies suggest that this compound may act as a modulator of specific enzymatic pathways, particularly those involving proteases and kinases. Its structural features, including the ketone and carbamate groups, make it a potential candidate for the development of enzyme inhibitors. Recent in vitro assays have shown moderate activity against certain cancer cell lines, sparking interest in its potential as an anticancer agent.
In the context of drug discovery, tert-butyl N-(7-oxo-7-phenylheptyl)carbamate serves as a valuable intermediate for the synthesis of more complex molecules. Its reactive ketone group allows for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening. Researchers have utilized this compound as a building block in the development of novel small-molecule therapeutics targeting inflammatory and metabolic diseases.
Despite these promising findings, challenges remain in fully elucidating the mechanism of action and optimizing the pharmacological profile of tert-butyl N-(7-oxo-7-phenylheptyl)carbamate. Current research efforts are focused on structure-activity relationship (SAR) studies to identify derivatives with improved potency and selectivity. Additionally, advancements in computational chemistry and molecular modeling are being leveraged to predict the binding modes of this compound with biological targets.
In conclusion, tert-butyl N-(7-oxo-7-phenylheptyl)carbamate (CAS: 2007479-04-9) represents a compound of growing interest in chemical biology and pharmaceutical research. Its versatile synthetic accessibility and potential biological activities make it a promising candidate for further investigation. Future studies will likely explore its therapeutic potential in greater depth, paving the way for novel drug development initiatives.
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